molecular formula C38H40O8 B1249340 gaudichaudiic acid G

gaudichaudiic acid G

Cat. No. B1249340
M. Wt: 624.7 g/mol
InChI Key: QSMLJRUCZBGQPR-MGSFFUDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaudichaudiic acid G is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ether, a cyclic ketone, an organic heteroheptacyclic compound, an oxo monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

Cytotoxicity and Cancer Research

Gaudichaudiic acid G, derived from Garcinia gaudichaudii, has been explored for its potential cytotoxic effects. Xu et al. (2000) elucidated the structures of gaudichaudiic acids F-I from Garcinia gaudichaudii, including gaudichaudiic acid G. Their study indicated that these compounds might possess cytotoxic properties, which are relevant in cancer research (Xu et al., 2000). Similarly, Cao et al. (1998) isolated novel cytotoxic compounds from Garcinia gaudichaudii, highlighting the potential of gaudichaudiic acid G in developing cancer therapeutics (Cao et al., 1998).

Trypanocidal Activity

Batista et al. (2011) researched gaudichaudiic acid from Piper gaudichaudianum, demonstrating its potent trypanocidal effect against Trypanosoma cruzi. This indicates a potential application in treating parasitic infections, including Chagas disease (Batista et al., 2011).

Antimicrobial and Antifungal Activities

Puhl et al. (2011) investigated the antimicrobial activity of Piper gaudichaudianum, containing gaudichaudiic acid. Their study showed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting a role in developing antimicrobial agents (Puhl et al., 2011). Li et al. (2017) also demonstrated the antifungal activity of gallic acid, a compound related to gaudichaudiic acid G, indicating potential applications in treating fungal infections (Li et al., 2017).

properties

Product Name

gaudichaudiic acid G

Molecular Formula

C38H40O8

Molecular Weight

624.7 g/mol

IUPAC Name

(E)-4-[(1R,2R,21R,23S)-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15,19-heptaen-23-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H40O8/c1-10-34(4,5)27-30-25(21-15-18(2)11-12-22(21)35(6,7)44-30)29(40)26-28(39)23-16-20-17-24-36(8,9)46-37(32(20)41,14-13-19(3)33(42)43)38(23,24)45-31(26)27/h10-13,15-16,20,24,40H,1,14,17H2,2-9H3,(H,42,43)/b19-13+/t20-,24+,37+,38-/m0/s1

InChI Key

QSMLJRUCZBGQPR-MGSFFUDNSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=C[C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)C(C)(C)C=C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=C23)O)C(=O)C5=CC6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)C(C)(C)C=C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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